2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
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Overview
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes several types of chemical reactions, including:
Hydroboration: This reaction adds boron and hydrogen across a carbon-carbon multiple bond, such as an alkene or alkyne.
Coupling Reactions: These reactions, such as the Suzuki-Miyaura coupling, involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Also used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Major Products Formed
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Aryl Boronates: Produced via coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Result from asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic molecules. This compound can interact with molecular targets such as alkenes, alkynes, and aryl halides, enabling the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)
- Phenylboronic Acid Pinacol Ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific structure that combines an amine group with a boron-containing dioxaborolane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H22BNO2 |
---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H22BNO2/c1-8(7-12)6-11-13-9(2,3)10(4,5)14-11/h8H,6-7,12H2,1-5H3 |
InChI Key |
PFCVVSBWVKQRFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)CN |
Origin of Product |
United States |
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